Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring and the carbamate group in its structure makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of ethyl 2-bromoacetate with benzylamine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the carbamate.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The carbamate group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
2-Aminothiazole derivatives: Widely studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory effects.
Uniqueness
Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of the thiazole ring and the carbamate group, which imparts distinct chemical and biological properties
Biological Activity
Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from thiazole derivatives. The compound is characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate activity against various microorganisms, including bacteria and fungi. Specifically, compounds with thiazole moieties have been reported to possess antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus species .
Anticancer Potential
Thiazole-containing compounds have also been studied for their anticancer properties. For instance, a related thiazole derivative demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with mechanisms involving apoptosis induction through intrinsic and extrinsic pathways . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances its anticancer activity. This compound could potentially exhibit similar effects due to its structural characteristics.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance, thiazole derivatives are known to inhibit certain enzymes involved in cancer progression and microbial resistance. The compound may act by disrupting cellular processes such as DNA replication or protein synthesis in target organisms or cells .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings revealed that compounds similar to this compound induced apoptosis in cancer cells at low concentrations, suggesting a promising therapeutic application in oncology .
Properties
IUPAC Name |
ethyl N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-21-15(20)18-14-17-12(10-22-14)8-13(19)16-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZWQKYAQKZAGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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